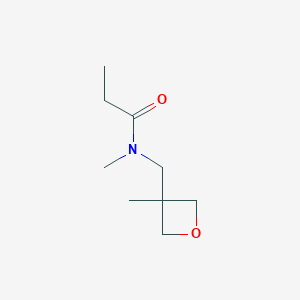
N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide is an organic compound that features a propionamide group attached to a 3-methyloxetane ring via a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide typically involves the following steps:
Formation of 3-methyloxetan-3-ylmethylamine: This intermediate can be synthesized by reacting 3-methyloxetan-3-ylmethanol with methylamine under basic conditions.
Acylation Reaction: The intermediate is then acylated using propionyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the oxetane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the specific conditions.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or oxetanes.
Scientific Research Applications
N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel polymers or materials with specific properties.
Biological Studies: It can be used as a probe to study biochemical pathways or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(3-methyloxetan-3-yl)methanamine
- 1-(4-methoxyphenyl)-N-methyl-N-((3-methyloxetan-3-yl)methyl)methanamine
Uniqueness
N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide is unique due to the presence of both the oxetane ring and the propionamide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-methyl-N-[(3-methyloxetan-3-yl)methyl]propanamide |
InChI |
InChI=1S/C9H17NO2/c1-4-8(11)10(3)5-9(2)6-12-7-9/h4-7H2,1-3H3 |
InChI Key |
RNWKVXFMSMNNIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)CC1(COC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Butoxy-2-azaspiro[3.3]heptane](/img/structure/B11916524.png)
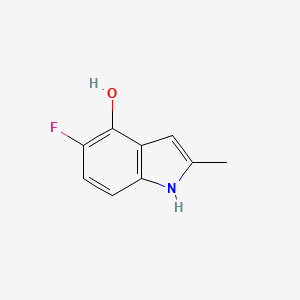
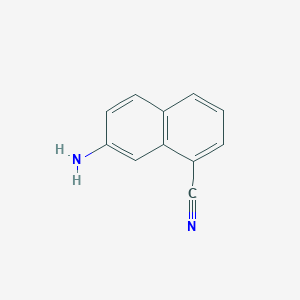



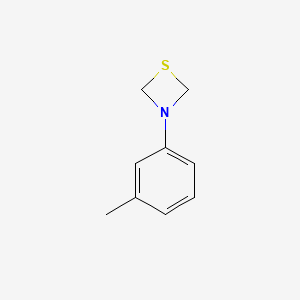


![4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11916574.png)
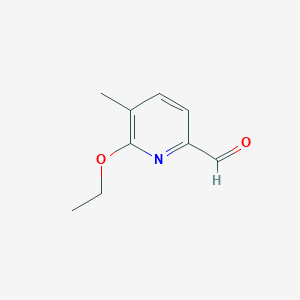
![(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine](/img/structure/B11916581.png)
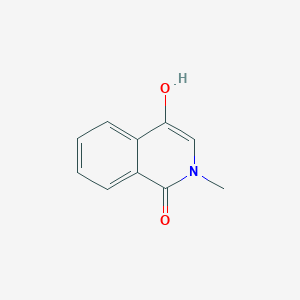
![3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916593.png)
